4,4'-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid
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Overview
Description
4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is a complex organic compound that features a triazine ring substituted with diethylamino groups and linked to dibenzoic acid moieties through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with 4-hydroxybenzoic acid derivatives under appropriate conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazine ring to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted triazine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-{(Pyridine-2,6-dicarbonyl)bis(azanediyl)}dibenzoic acid: This compound features a pyridine ring instead of a triazine ring and has similar coordination properties.
2,2’-{(1,2-Phenylenebis(methylene))bis(oxy)}dibenzoic acid: This compound has a different central ring structure but shares the dibenzoic acid moieties.
Uniqueness
4,4’-{[6-(Diethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid is unique due to its triazine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes and exploring new materials with unique properties .
Properties
CAS No. |
62500-69-0 |
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Molecular Formula |
C21H20N4O6 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-[[4-(4-carboxyphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C21H20N4O6/c1-3-25(4-2)19-22-20(30-15-9-5-13(6-10-15)17(26)27)24-21(23-19)31-16-11-7-14(8-12-16)18(28)29/h5-12H,3-4H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
QXDQSPYNACQGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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